Predicted Lipophilicity vs. Analog
The target compound possesses a computed XLogP3-AA of 3.3, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 4 [1]. When compared with the phenyl-linked analog 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide (CID 1395053), which has a computed XLogP3 of approximately 4.2, the oxolane-containing compound is approximately 0.9 log units more hydrophilic, which can translate into meaningfully different solubility and permeability profiles. This difference is purely computational and must be verified experimentally.
XLogP3-AA 3.3
XLogP ≈ 4.2
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | CID 1395053 (phenyl-linked analog): XLogP ≈ 4.2 (estimated) |
| Quantified Difference | ΔXLogP ≈ -0.9 (target more hydrophilic) |
| Conditions | Computed values from PubChem (Octanol-water partition coefficient prediction) |
Why This Matters
A ΔXLogP of ~0.9 units is sufficient to alter solubility-limited absorption and off-target promiscuity risk, providing a preliminary in silico filter for chemists selecting compounds for cell-based screening.
- [1] PubChem Compound Summary for CID 121021222. XLogP3-AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/121021222 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 1395053. https://pubchem.ncbi.nlm.nih.gov/compound/1395053 (accessed 2026-04-29). View Source
